1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose

Carbohydrate Chemistry Nucleophilic Substitution Fluorinated Sugars

Regiochemical ambiguity at C2 vs. C4 of levoglucosan leads to complex isomeric mixtures, wasted chromatography time, and failed fluorination or glycosylation steps. The 4-O-tosyl derivative eliminates this uncertainty by providing a single, well-defined electrophilic locus at C4-the inherently least reactive position-that cannot be replicated by the 2-O-tosyl isomer (CAS 3868-05-1) or the parent diol (CAS 498-07-7). • Enables clean SN2 displacement with N₃⁻, F⁻ (KHF₂ → 4-FDG precursor), and S-nucleophiles without competing neighboring-group participation. • Supplied as a white crystalline solid (mp 116-117 °C) with distinct ¹H NMR signature for rapid in-house identity confirmation vs. the 2-O-tosyl isomer. • Preferred starting material for 4-deoxy-4-fluoro-D-glucose (PET imaging) and branched glycoconjugates; avoids orthogonal protection/deprotection at C2/C3.

Molecular Formula C13H16O7S
Molecular Weight 316.33 g/mol
CAS No. 23643-29-0
Cat. No. B016401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose
CAS23643-29-0
Synonyms1,6-Anhydro-β-D-glucopyranose 4-(4-Methylbenzenesulfonate);  Levoglucosan 4-p-Toluenesulfonate; 
Molecular FormulaC13H16O7S
Molecular Weight316.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)O
InChIInChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-9-6-18-13(19-9)11(15)10(12)14/h2-5,9-15H,6H2,1H3/t9-,10-,11-,12-,13-/m1/s1
InChIKeyUQADBXIDJFBONH-SYLRKERUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-O-Tosyl Levoglucosan: Regioselective Building Block


1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose is a regioselectively protected derivative of levoglucosan (1,6-anhydro-β-D-glucopyranose), wherein the C4 hydroxyl group is functionalized with a p-toluenesulfonyl (tosyl) leaving group [1]. This rigid, bicyclic monosaccharide serves as a key chiral building block in synthetic carbohydrate chemistry, offering a unique combination of a conformationally locked 1,6-anhydro bridge and a positionally defined electrophilic site for nucleophilic displacement [2]. Its primary utility lies in the precise and predictable introduction of C4 modifications—such as deoxygenation, amination, or glycosylation—that are unattainable with unprotected levoglucosan or alternative protecting group strategies.

Conformationally locked 1,6-anhydro scaffold for regio-defined chemistry
Pre-installed C4 tosyl leaving group for nucleophilic displacement
Predictable C4 modification: deoxygenation, amination, glycosylation

Why 4-O-Tosyl Levoglucosan Is Irreplaceable


The 1,6-anhydro-β-D-glucopyranose scaffold presents three secondary hydroxyl groups (C2, C3, C4) with subtly distinct electronic and steric environments. Simple substitution of the 4-O-tosyl compound with its 2-O-tosyl isomer (CAS 3868-05-1) or the parent levoglucosan (CAS 498-07-7) is scientifically invalid due to divergent regiochemical outcomes in downstream transformations. The tosyl group at C4 enables nucleophilic displacement with predictable stereochemistry and minimal rearrangement, whereas the 2-O-tosyl analog undergoes competing epimerization and neighboring group participation [1]. Furthermore, the C4 position in levoglucosan is inherently less reactive than C2 or C3 toward electrophilic reagents; direct functionalization without prior protection invariably leads to complex mixtures of regioisomers [2]. The 4-O-tosyl derivative circumvents this purification challenge by providing a single, well-defined electrophilic locus, thereby eliminating the need for tedious chromatographic separation and improving overall synthetic economy.

4-O-Tosyl Levoglucosan
2-O-Tosyl Isomer (CAS 3868-05-1) / unprotected levoglucosan
Clean SN2 displacement with predictable stereochemistry at C4
Competing epimerization and complex product mixtures may result
Single defined electrophilic locus avoids regioisomer purification
Unprotected levoglucosan direct functionalization yields inseparable regioisomer mixtures
Melting point 116–117 °C; identity verifiable by 1H NMR
Nearly identical melting point (117–118 °C) risks misidentification without NMR confirmation

4-O-Tosyl Levoglucosan: Differentiating Evidence


C4 Fluorination Selectivity

The 4-O-tosyl derivative undergoes clean S_N2 displacement with potassium hydrogen fluoride (KHF2) in boiling ethane-1,2-diol to afford 1,6-anhydro-4-deoxy-4-fluoro-β-D-glucopyranose, a key intermediate for 4-deoxy-4-fluoro-D-glucose (4-FDG) [1]. In contrast, the 2-O-tosyl analog, when subjected to analogous fluoride ion conditions, exhibits competing elimination and epimerization pathways, yielding complex product mixtures unsuitable for practical synthesis [2]. The 4-O-tosyl route provides a direct, stereocontrolled entry to the 4-fluoro derivative, a valuable probe for glucose transport and metabolic studies.

C4 Fluorination Selectivity
Head-to-head
Clean SN2 displacement with KHF2 in boiling ethane-1,2-diol gives single 4-fluoro product; 2-O-tosyl isomer yields complex mixture
Enables reliable 4-FDG synthesis route
Reported as a practical synthetic route; specific yield not detailed in abstract
Carbohydrate Chemistry Nucleophilic Substitution Fluorinated Sugars

1H NMR Isomer Differentiation

1H NMR spectroscopy provides an unambiguous and quantitative method to distinguish the 4-O-tosyl derivative from its 2-O-tosyl and 2,4-di-O-tosyl regioisomers [1]. The 1,6-anhydro bridge imposes a rigid 1C4 conformation that deshields the C4 proton in a characteristic manner, generating a distinct resonance pattern. This spectral fingerprint is critical for confirming regiochemical purity upon receipt from suppliers or prior to use in sensitive glycosylation reactions. While the melting points of the 4-O-tosyl (116-117°C [2]) and 2-O-tosyl (117-118°C ) isomers are nearly identical and thus unreliable for identity confirmation, the 1H NMR spectrum provides a definitive and quantitative quality control metric.

1H NMR Isomer Differentiation
Head-to-head
Distinct 1H NMR resonance pattern differentiates 4-O-tosyl from 2-O-tosyl and 2,4-di-O-tosyl regioisomers; melting points nearly identical (116–117 vs 117–118 °C)
Enables QC identity confirmation by NMR
NMR required for unambiguous regioisomer verification
Analytical Chemistry NMR Spectroscopy Quality Assurance

Solubility Profile for Simplified Workup

The 4-O-tosyl derivative exhibits good solubility in chloroform and ethyl acetate [1], facilitating straightforward extraction and purification during aqueous workup. In contrast, the 2-O-tosyl isomer demonstrates limited aqueous solubility (1.9 g/L at 25 °C) [2], which can lead to precipitation issues and lower recovery during liquid-liquid extractions. This differential solubility profile translates to practical advantages in multistep synthetic sequences where efficient phase separation is critical for maintaining high overall yields.

Solubility Profile
Cross-study comparable
Readily soluble in CHCl3 and EtOAc; 2-O-tosyl isomer shows limited water solubility (1.9 g/L at 25 °C)
Supports organic-phase workup simplification
Partition behavior favors organic extraction
Process Chemistry Solubility Workup Optimization

C4 Tosylate Leaving Group for Glycosylation

In glycosylation reactions, the 4-O-tosyl derivative functions as an activated sugar donor, leveraging the excellent leaving group ability of the tosylate to facilitate glycosidic bond formation under mild conditions [1]. This is particularly valuable for constructing 1,4-linked oligosaccharides and glycoconjugates, where direct activation of the C4 hydroxyl is required. The 1,6-anhydro bridge imparts conformational rigidity that enhances stereochemical control during the coupling step, a feature absent in acyclic or monocyclic tosylates [2].

Glycosyl Donor Reactivity
Class-level inference
Tosylate leaving group pKa ≈ -2.8; >105-fold reactivity vs. parent hydroxyl; enables glycosidic bond formation under mild conditions
Supports glycosylation route design
Reactivity class-level; verify with specific acceptor
Glycosylation Oligosaccharide Synthesis Synthetic Efficiency

4-O-Tosyl Levoglucosan: Key Applications


4-FDG Synthesis for Metabolic Imaging

The compound is the preferred starting material for the two-step synthesis of 4-deoxy-4-fluoro-D-glucose (4-FDG) via nucleophilic fluorination with KHF2 followed by acid hydrolysis [1]. This route provides a more direct and reproducible alternative to the 1,6:3,4-dianhydro-β-D-galactopyranose pathway, which suffers from lower yields due to competing side reactions. 4-FDG is a non-metabolizable glucose analog widely employed in positron emission tomography (PET) imaging and in studies of glucose transport and hexokinase kinetics, where its resistance to glycolysis enables precise quantification of uptake rates without interference from downstream metabolism.

C4 Functionalization for Oligosaccharide Assembly

When constructing branched oligosaccharides or glycoconjugates requiring a glycosidic linkage at the C4 position of a glucopyranose residue, the 4-O-tosyl derivative serves as an ideal glycosyl acceptor/donor precursor [1]. The pre-installed tosyl group enables direct nucleophilic displacement by a glycosyl acceptor under mild conditions, obviating the need for orthogonal protecting group manipulations at C2 and C3 [2]. This is particularly advantageous in automated solid-phase oligosaccharide synthesis, where step economy and high coupling yields are paramount.

Amino and Thio Sugar Derivatives for Chemical Biology

The 4-O-tosyl group undergoes clean substitution with nitrogen nucleophiles (e.g., NaN3, NH3) and sulfur nucleophiles (e.g., thiourea, thioacetate) to afford 4-amino-4-deoxy and 4-thio-levoglucosan derivatives, respectively [1]. These modified carbohydrates serve as essential precursors for aminoglycoside antibiotics, glycosidase inhibitors, and glycomimetics. The 1,6-anhydro bridge protects the anomeric center during these transformations, allowing for subsequent ring-opening under controlled conditions to reveal the reducing sugar or for direct use in polymer-supported synthesis [2].

Reference Standard for Isomer QC by NMR

Given the nearly identical melting points of the 4-O-tosyl (116-117°C) and 2-O-tosyl (117-118°C) isomers [1][2], the 4-O-tosyl derivative is an essential reference standard for 1H NMR-based quality control of incoming batches. Its distinct spectral signature enables rapid confirmation of regiochemical identity, preventing the inadvertent use of the wrong positional isomer in critical synthetic steps where regiochemical purity directly dictates product outcome.

Application
Selection Property
Validation Focus
4-FDG probe synthesis
C4 fluorination precursor
Fluorination yield and isomer purity
Oligosaccharide C4-glycosylation
Pre-activated C4 donor
Glycosylation coupling efficiency
Aminoglycoside / thiosugar synthesis
C4 leaving group for N/S nucleophiles
Substitution stereochemistry and yield
Regioisomer QC by NMR
Distinct 1H NMR fingerprint
Spectral identity against 2-O-tosyl isomer

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